
1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penthiopyrad is an aromatic amide obtained by formal condensation of the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . It is a novel fungicide used in the protection of crops .
Molecular Structure Analysis
The molecular formula of Penthiopyrad is C16H20F3N3OS . The structure includes a pyrazole ring and a thiophene ring .Physical and Chemical Properties Analysis
Penthiopyrad has a melting point of 103-105 °C, a predicted boiling point of 381.3±42.0 °C, and a predicted density of 1.30±0.1 g/cm3 . It is soluble in DMSO to at least 26 mg/mL .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the realm of antibacterial applications. These compounds, synthesized through various methods involving the reaction of active methylene compounds or hydrazine derivatives, have been tested and found to exhibit high antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, revealing eight compounds with notable activities. This research highlights the potential of such sulfonamide-based compounds in combating bacterial infections, underscoring their importance in the development of new antibacterial agents Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules, 18, 832-844.
Anticancer Potential
The exploration of sulfonamide derivatives in cancer research has unveiled their potential as anticancer agents. A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in vital organs compared to controls or celecoxib. This suggests the therapeutic potential of sulfonamide derivatives in cancer treatment, providing a foundation for further investigation into their efficacy against various cancer types Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpınar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules, 18, 3595-3614.
Antitumor Activity
The development of novel pyrazole and thienopyrimidine derivatives has been significant in the search for new antitumor agents. Research by Aly (2009) into novel pyrazole-sulfonamide derivatives demonstrated remarkable antitumor activity against MCF7 (breast) human cells, presenting these compounds as promising candidates for further development into antitumor medications. This study underscores the potential of sulfonamide derivatives in the fight against cancer, offering new avenues for therapeutic intervention Aly, H. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 211-221.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
The compound acts as a fungicide . It inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a halt in cellular respiration and ultimately causing the death of the fungus.
Biochemical Pathways
The affected pathway is the electron transport chain within the mitochondria . By inhibiting the function of respiratory complex II, the compound disrupts the normal flow of electrons. This disruption prevents the production of ATP, the energy currency of the cell, leading to energy depletion and cell death.
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting cellular respiration, the compound deprives fungal cells of the energy needed for growth and reproduction, leading to their death.
Propiedades
IUPAC Name |
1-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S2/c1-16-7-11(5-12-16)21(18,19)13-4-9-6-17(15-14-9)10-2-3-20-8-10/h2-3,5-8,13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVEOUFTRYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
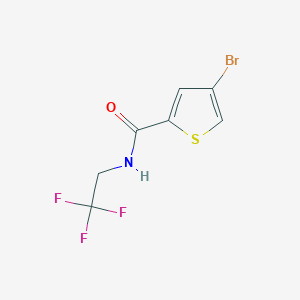
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)

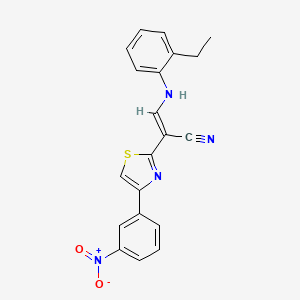
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)


![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
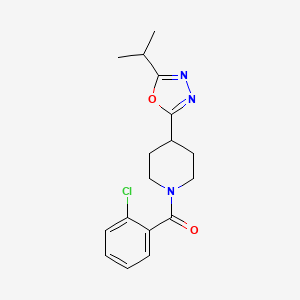

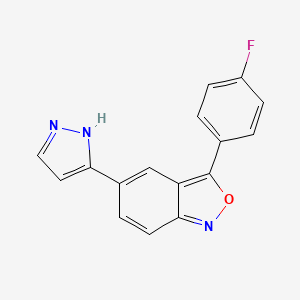
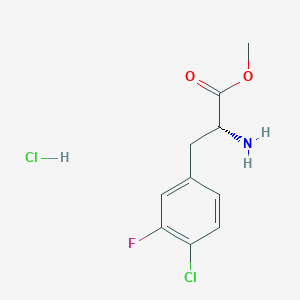
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)
